![molecular formula C9H12O2 B2503359 2-亚甲基螺[3.3]庚烷-6-羧酸 CAS No. 2248366-74-5](/img/structure/B2503359.png)

2-亚甲基螺[3.3]庚烷-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

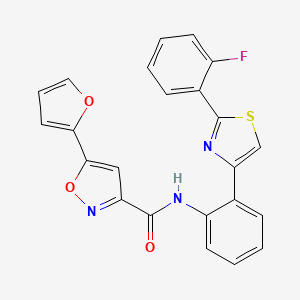

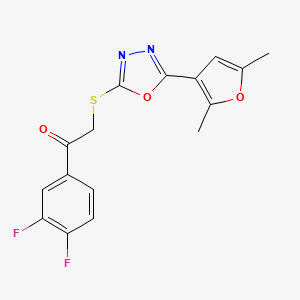

The synthesis of related bicyclic compounds involves multi-step sequences and the use of various catalysts and reagents. For instance, the synthesis of tetrahydrofuran derivatives starts from 5-norborne-2-ol and involves a base-catalyzed methanolysis-rearrangement, followed by deprotection and ring opening catalyzed by RuCl(3)/NaIO(4) to yield the title compounds . Similarly, the synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported to be concise and scalable, demonstrating the potential for efficient synthesis of spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallographic techniques. For example, the conformationally restricted methionine analogue has its crystal and molecular structure reported, which provides valuable information on the stereochemistry and conformation of bicyclic compounds . This information is crucial for understanding the 3D arrangement of atoms in 2-Methylidenespiro[3.3]heptane-6-carboxylic acid and its potential interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations and reactivity patterns. For instance, the amination of lithium enolate with O-(mesitylenesulfonyl)hydroxylamine followed by hydrolysis is used to synthesize an amino acid derivative . This indicates that similar strategies could be applied to the functionalization of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the electrochemical oxidation of a methionine analogue reveals specific oxidation potentials and the formation of sulfoxides, suggesting that similar bicyclic compounds may undergo oxidation under controlled conditions . This information can be extrapolated to predict the reactivity and stability of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid under various conditions.

科学研究应用

合成和化学转化

螺环氨基酸的合成: 已探索了新型氨基酸的合成,如 6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和 2-氮杂螺[3.3]庚烷-6-羧酸。这些氨基酸有助于构成空间受限氨基酸家族,在化学、生物化学和药物设计中有用 (Radchenko, Grygorenko, & Komarov, 2010)。

环加成和裂解反应: 研究表明,可以通过 1,3-偶极环加成获得取代的甲基 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸酯,从而产生非对映异构体的混合物。此外,用乙酸中的锌还原这些化合物会导致形成双环或三环内酰胺或内酯 (Molchanov et al., 2013), (Molchanov, Tran, Stepakov, & Kostikov, 2016)。

对映选择性合成: 已实现费希特酸类似物 2,6-二甲基螺[3.3]庚烷-2,6-二羧酸的对映选择性合成,为确定手性螺[3.3]庚烷化合物的绝对构型提供了一条途径 (Murai et al., 2000)。

生物催化非对称化: 已利用酮还原酶介导的还原对映异构 6-氧杂螺[3.3]庚烷-2-羧酸衍生物进行非对称化,以获得轴手性醇的两种对映异构体以及相应的酯、氨基酸和氨基醇 (O'Dowd et al., 2022)。

在药物化学中的应用

抗菌药物开发: 为治疗呼吸道感染而设计和合成的 7-[7-氨基-7-甲基-5-氮杂螺[2.4]庚烷-5-基]-8-甲氧基喹啉类化合物已显示出对各种病原体(包括革兰氏阳性菌和革兰氏阴性菌以及非典型菌株)具有有效的体外抗菌活性 (Odagiri et al., 2013)。

脯氨酸骨架的合成: 已报道了在药物化学中很重要的 4-亚甲基脯氨酸骨架的对映选择性制备。这包括将叔丁基 4-亚甲基脯氨酸酯转化为 N-Boc 保护的 5-氮杂螺[2.4]庚烷-6-羧酸,这是合成抗病毒药物如雷迪帕韦的关键元素 (López et al., 2020)。

属性

IUPAC Name |

2-methylidenespiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h7H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIRGPUCYPFXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2(C1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylidenespiro[3.3]heptane-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)